O-(2-Hydroxyethyl)-L-homoserine
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Overview
Description
O-(2-Hydroxyethyl)-L-homoserine: is an organic compound that features a hydroxyethyl group attached to the amino acid L-homoserine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Hydroxyethyl)-L-homoserine typically involves the reaction of L-homoserine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the homoserine molecule.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: O-(2-Hydroxyethyl)-L-homoserine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: O-(2-Hydroxyethyl)-L-homoserine is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications.
Industry: In industrial applications, this compound can be used in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism by which O-(2-Hydroxyethyl)-L-homoserine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
O-(2-Hydroxyethyl)cellulose: A cellulose derivative with similar hydroxyethyl groups.
N-(2-Hydroxyethyl)piperazine: A compound with a hydroxyethyl group attached to a piperazine ring.
Uniqueness: O-(2-Hydroxyethyl)-L-homoserine is unique due to its combination of an amino acid backbone with a hydroxyethyl group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C6H13NO4 |
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Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2S)-2-amino-4-(2-hydroxyethoxy)butanoic acid |
InChI |
InChI=1S/C6H13NO4/c7-5(6(9)10)1-3-11-4-2-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 |
InChI Key |
PCAVPUDANZEGGH-YFKPBYRVSA-N |
Isomeric SMILES |
C(COCCO)[C@@H](C(=O)O)N |
Canonical SMILES |
C(COCCO)C(C(=O)O)N |
Origin of Product |
United States |
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